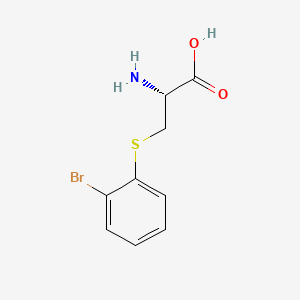

S-(o-Bromophenyl)cysteine

Description

Contextualization within Sulfur Amino Acid Biochemistry

Sulfur-containing amino acids, primarily methionine and cysteine, are integral to a multitude of biochemical processes. numberanalytics.comnih.gov They are essential for protein structure, enzyme catalysis, and the regulation of the cellular redox environment. numberanalytics.comlongdom.org Cysteine, with its reactive thiol group, is a key player in these functions. nih.govnih.gov The transsulfuration pathway, which converts methionine to cysteine, underscores the interconnectedness of these amino acids and their roles in maintaining cellular homeostasis. nih.gov Cysteine is a precursor to glutathione (B108866) (GSH), a critical antioxidant and a key molecule in detoxification pathways. numberanalytics.comnih.gov

The nucleophilic nature of cysteine's thiol group makes it a prime target for electrophilic compounds, including various xenobiotics. nih.govmdpi.com This reactivity is central to the formation of S-aryl cysteine conjugates. The study of these conjugates, therefore, provides a window into the broader biochemical landscape of sulfur amino acid metabolism and its response to external chemical challenges.

Overview of Xenobiotic Metabolism and Detoxification Pathways Involving Cysteine Conjugates

Xenobiotic metabolism is a multi-phase process that transforms foreign compounds into more water-soluble and easily excretable forms. wikipedia.org This detoxification system is crucial for protecting organisms from the harmful effects of drugs, pollutants, and other environmental chemicals. longdom.orgwikipedia.org

The mercapturic acid pathway is a major detoxification route for a wide array of electrophilic xenobiotics. tandfonline.comnih.gov The initial and critical step in this pathway is the conjugation of the xenobiotic with glutathione (GSH), a reaction often catalyzed by glutathione S-transferases (GSTs). mdpi.comtandfonline.com The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltransferase and dipeptidases to form a cysteine S-conjugate. mdpi.comtandfonline.com This cysteine conjugate can then be N-acetylated to form a mercapturic acid, which is subsequently excreted. wikipedia.orgtandfonline.com

However, the formation of cysteine S-conjugates is not always a benign detoxification step. In some instances, these conjugates can be bioactivated by enzymes such as cysteine S-conjugate β-lyase (C-S lyase). nih.govnih.govresearchgate.net This enzymatic action can cleave the C-S bond, releasing a reactive thiol that can be more toxic than the parent compound. nih.govfrontiersin.org This process highlights the dual role of cysteine conjugation in both detoxification and, paradoxically, toxification.

Historical and Current Research Trajectories for S-(o-Bromophenyl)cysteine and Related Aryl Thioethers

Research into aryl thioethers, the class of compounds to which this compound belongs, has evolved significantly. Historically, studies focused on their formation as metabolites of aromatic compounds and their role in toxicology. For instance, early research identified S-(bromophenyl)cysteine isomers in the liver proteins of rats treated with bromobenzene (B47551), indicating the in vivo formation of these adducts. chemsrc.com

Current research has expanded to leverage the unique chemical properties of aryl cysteine linkages for various applications in chemical biology. The formation of the S–C(sp²) bond in aryl cysteine conjugates offers greater stability compared to the S–C(sp³) bonds formed with other reagents like maleimides. nih.gov This stability is advantageous in the development of bioconjugates, including antibody-drug conjugates (ADCs), where a stable linkage between the drug and the antibody is crucial. mit.edukinampark.com

Modern synthetic methods, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, have enabled the precise and efficient synthesis of a wide range of aryl thioethers under mild conditions. rsc.orgrsc.orgrsc.org These advancements facilitate the creation of novel bioconjugates with tailored properties for research and therapeutic purposes. mit.eduresearchgate.net The development of chemoenzymatic methods has also provided efficient routes to produce optically active S-aryl-L-cysteine derivatives. researchgate.net

Interdisciplinary Relevance in Chemical Biology and Mechanistic Toxicology Research

The study of this compound and related aryl cysteine conjugates sits (B43327) at the crossroads of chemical biology and mechanistic toxicology. In chemical biology, the selective modification of cysteine residues in proteins with arylating agents is a powerful tool for probing protein function, structure, and for the construction of novel biomaterials. nih.govnih.govrsc.org The ability to install specific aryl groups onto proteins allows for the introduction of fluorescent tags, affinity labels, and therapeutic payloads. nih.govmit.edu

From a toxicological perspective, understanding the metabolism and bioactivation of aryl cysteine conjugates is critical for assessing the risks associated with exposure to aromatic xenobiotics. The balance between detoxification via the mercapturic acid pathway and toxification through β-lyase-mediated bioactivation is a key determinant of a compound's toxicity. nih.govnih.govnih.gov Research in this area aims to elucidate the enzymatic mechanisms involved and to identify the reactive intermediates that lead to cellular damage. researchgate.netfrontiersin.org This knowledge is essential for predicting the toxicity of new chemicals and for understanding the molecular basis of diseases linked to chemical exposures.

Structure

3D Structure

Properties

CAS No. |

122482-25-1 |

|---|---|

Molecular Formula |

C9H10BrNO2S |

Molecular Weight |

276.15 g/mol |

IUPAC Name |

(2R)-2-amino-3-(2-bromophenyl)sulfanylpropanoic acid |

InChI |

InChI=1S/C9H10BrNO2S/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1 |

InChI Key |

OJNHWDRFPGCMJP-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)SC[C@@H](C(=O)O)N)Br |

Canonical SMILES |

C1=CC=C(C(=C1)SCC(C(=O)O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for S O Bromophenyl Cysteine and Analogues

Derivatization for Research Probes and Labeling

S-aryl-L-cysteine and its analogues are valuable scaffolds that can be derivatized to create sophisticated tools for chemical biology, such as research probes and labels for biomolecules.

Bioconjugation is the process of chemically linking molecules to biomolecules like proteins. nih.gov S-arylation methods are frequently employed to attach functional moieties to cysteine residues. nih.gov This can be achieved by pre-functionalizing the aryl halide before the coupling reaction. For instance, an aryl halide bearing a fluorophore, an affinity tag (like biotin), a click chemistry handle (like an alkyne or azide), or a drug molecule can be synthesized first and then coupled to a cysteine-containing peptide or protein using palladium-mediated chemistry. acs.orgmit.edursc.orgnih.gov

Gold(III) organometallic complexes have also been developed as efficient reagents for cysteine arylation, enabling the rapid attachment of diverse payloads, including fluorescent dyes and complex drug molecules, under a wide range of biocompatible conditions. nih.govnih.gov These transition-metal-mediated strategies provide stable S-aryl linkages that are robust against various chemical environments, offering an advantage over less stable linkages like those formed with maleimides. mit.edursc.org The ability to functionalize S-aryl cysteines in this manner is essential for creating probes to study protein function, developing antibody-drug conjugates (ADCs), and constructing novel biomaterials. acs.orgmit.edursc.org

Table 2: Examples of Functional Groups for Derivatization of S-Aryl Cysteines

| Functional Group Type | Specific Example | Purpose | Attachment Chemistry | Citations |

| Fluorophore | Coumarin, Fluorescein, Cy5 | Fluorescent imaging, protein tracking | Palladium- or Gold-mediated S-arylation | acs.orgrsc.orgnih.gov |

| Affinity Tag | Biotin (B1667282) | Protein purification, detection (streptavidin binding) | Palladium- or Gold-mediated S-arylation | rsc.orgnih.govnih.gov |

| Click Chemistry Handle | Alkyne, Azide | Secondary, bioorthogonal labeling | SNAr with functionalized aryl thioethers | nih.gov |

| Drug Molecule | Vandetanib | Targeted drug delivery (ADCs) | Palladium-mediated S-arylation | mit.edursc.org |

| Polymer | Poly(ethylene glycol) (PEG) | Improve solubility, reduce immunogenicity | Gold-mediated S-arylation | nih.govnih.gov |

Stable Isotope Labeling for Mechanistic Tracing Studies

Stable isotope labeling is a powerful and indispensable tool in metabolomics for the mechanistic investigation of metabolic networks, offering significant advantages for metabolite identification, quantification, and flux analysis. nih.gov The integration of stable isotopes like ¹³C, ¹⁵N, ²H, or ¹⁸O into molecules allows for their movement and transformation within a biological system to be tracked, providing detailed insights into metabolic pathways. nih.govdoi.org In the context of S-(o-Bromophenyl)cysteine, which is a metabolite formed from the xenobiotic bromobenzene (B47551) via the mercapturic acid pathway, stable isotope labeling strategies are crucial for elucidating the mechanisms of its formation, biotransformation, and disposition. chemsrc.comumn.edunih.gov

The study of this compound formation benefits from two primary isotopic labeling approaches: labeling the xenobiotic precursor or labeling the endogenous amino acid pool.

Labeling of the Xenobiotic Precursor: A direct method for tracing the metabolic fate of the aryl group is to use an isotopically labeled version of the parent compound. For instance, deuterated bromobenzene (Bromobenzene-d5) can be administered to a biological system. Subsequent analysis, typically using liquid chromatography-mass spectrometry (LC-MS), can identify all metabolites that retain the deuterium-labeled phenyl group, including the corresponding S-(bromophenyl)cysteine conjugate and its downstream mercapturic acid. This approach allows for clear differentiation of xenobiotic-derived metabolites from the complex endogenous background.

Furthermore, bromine itself possesses a distinct natural isotopic signature, with two stable isotopes, ⁷⁹Br and ⁸¹Br, present in nearly equal abundance. This natural isotopic pattern creates a characteristic doublet in mass spectra, which can significantly facilitate the visual recognition and selection of bromine-containing metabolites for further structural analysis (MS/MS), even at low concentrations. nih.gov

Labeling of Endogenous Precursors: An alternative and complementary strategy involves labeling the endogenous pool of the conjugating amino acid, cysteine, or its precursor, glutathione (B108866). umn.edunih.gov This can be achieved by providing the biological system with amino acids enriched with stable isotopes such as ¹³C, ¹⁵N, or ³⁴S. nih.gov When the system is then exposed to unlabeled bromobenzene, the newly formed this compound molecules will incorporate the heavy isotopes from the cysteine moiety. This allows for the study of the dynamics of the conjugation reaction and the flux through the mercapturic acid pathway. umn.eduepfl.ch This type of experiment provides a window into the system-wide metabolic response to xenobiotic exposure. nih.govboku.ac.at

The table below summarizes common stable isotopes used in metabolic tracing studies and their relevance.

| Isotope | Common Use in Metabolomics | Relevance to this compound Studies |

| ²H (Deuterium) | Labeling of precursors (e.g., xenobiotics, glucose, water) to trace metabolic fate. science.gov | Used in the form of Bromobenzene-d5 to track the aryl moiety through the mercapturic acid pathway. |

| ¹³C | Global metabolome labeling or used in specific precursors (e.g., ¹³C-glucose, ¹³C-amino acids) to map carbon flow and pathway activity. nih.govdoi.org | Can be used to label the cysteine backbone to measure the rate of new this compound synthesis. |

| ¹⁵N | Used to trace nitrogen metabolism, often by labeling amino acids or nitrogen sources. nih.govdoi.org | Can be incorporated into the cysteine precursor to track its conjugation with bromobenzene metabolites. |

| ¹⁸O | Used in studies involving oxidation, hydrolysis, or water incorporation. | Could be used to study enzymatic steps in the mercapturic acid pathway involving water. nih.gov |

| ³⁴S | Specifically traces sulfur-containing compounds like cysteine and glutathione. nih.gov | Ideal for directly tracking the sulfur atom from cysteine or glutathione during its conjugation to form this compound. |

By employing these stable isotope labeling strategies, researchers can unambiguously identify and quantify this compound and related metabolites in complex biological samples, confirm their origin, and gain a detailed mechanistic understanding of the mercapturic acid pathway's role in bromobenzene detoxification. nih.govnih.gov

Metabolism and Biotransformation of S O Bromophenyl Cysteine

Pathways of Cysteine S-Conjugate Formation and Turnover

The journey of S-(o-Bromophenyl)cysteine in a biological system typically begins with the conjugation of an electrophilic precursor, in this case, a reactive metabolite of bromobenzene (B47551), to the tripeptide glutathione (B108866). This initial step is a critical detoxification reaction, rendering the xenobiotic more water-soluble and facilitating its elimination. The resulting glutathione S-conjugate then undergoes a series of enzymatic cleavages to yield the corresponding cysteine S-conjugate.

Role in Glutathione S-Conjugate Processing

The formation of this compound is a downstream event in the mercapturic acid pathway. nih.gov This pathway is a major route for the detoxification of a wide array of electrophilic compounds. nih.gov The process is initiated by the action of glutathione S-transferases (GSTs), which catalyze the conjugation of the electrophile with glutathione (GSH). frontiersin.org This reaction forms a glutathione S-conjugate.

This conjugate is then sequentially metabolized by two key enzymes. First, γ-glutamyltransferase cleaves the γ-glutamyl residue, yielding a cysteinylglycine (B43971) S-conjugate. nih.gov Subsequently, a dipeptidase hydrolyzes the cysteinyl-glycine bond, releasing glycine (B1666218) and forming the cysteine S-conjugate, this compound. nih.gov This series of reactions effectively processes the initial glutathione conjugate into a more specific amino acid derivative, priming it for further metabolic transformation or excretion.

Involvement of Aminopeptidases and Deacylases

Aminopeptidases play a crucial role in the processing of glutathione S-conjugates by cleaving the terminal amino acids. Specifically, after the initial action of γ-glutamyltransferase, dipeptidases, which are a type of aminopeptidase, are responsible for the hydrolysis of the cysteinylglycine S-conjugate to the corresponding cysteine S-conjugate. nih.gov

Deacylases, on the other hand, are primarily involved in the final step of the mercapturic acid pathway, which is the N-acetylation of the cysteine S-conjugate to form a mercapturic acid. This N-acetylated product is then typically excreted in the urine. However, not all of the cysteine S-conjugate is converted to a mercapturate. A portion can be diverted into other metabolic pathways, such as the one mediated by cysteine S-conjugate β-lyase.

Cysteine S-Conjugate β-Lyase-Mediated Reactions

A significant metabolic pathway for this compound involves the action of cysteine S-conjugate β-lyase (C-S lyase). This enzyme is not a detoxifying agent but rather a bioactivating one, converting the relatively stable cysteine S-conjugate into reactive intermediates that can lead to cellular damage. nih.govnih.gov

Enzymatic Cleavage Mechanisms of the C-S Bond

Cysteine S-conjugate β-lyase, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, catalyzes the cleavage of the carbon-sulfur (C-S) bond in this compound. nih.govwikipedia.org The reaction proceeds via a β-elimination mechanism. nih.govresearchgate.net The PLP cofactor forms a Schiff base with the amino group of the cysteine S-conjugate, which facilitates the abstraction of the α-proton. This is followed by the elimination of the arylthiol group, in this case, o-bromothiophenol, and the formation of an aminoacrylate intermediate. nih.gov The aminoacrylate then non-enzymatically hydrolyzes to pyruvate (B1213749) and ammonia. nih.govnih.gov

This enzymatic cleavage is a critical step in the bioactivation of certain xenobiotics, as the resulting thiol-containing fragment is often highly reactive. nih.gov

Identification and Characterization of Specific Cysteine S-Conjugate β-Lyase Isoforms

Several enzymes possessing cysteine S-conjugate β-lyase activity have been identified, and they are often enzymes with primary roles in amino acid metabolism. nih.govwikipedia.org These enzymes catalyze the β-lyase reaction as a side activity. nih.gov In humans, an enzyme with this activity is known as cysteine-S-conjugate beta-lyase (CCBL1). uniprot.org

Different isoforms of C-S lyase have been identified in various tissues and subcellular locations. For instance, both cytosolic and mitochondrial forms of the enzyme exist. The presence of these isoforms suggests that the bioactivation of cysteine S-conjugates can occur in different cellular compartments, potentially leading to distinct toxicological outcomes. Research has shown that various isoforms can exhibit different substrate specificities and catalytic efficiencies.

| Enzyme Isoform | Primary Function | C-S Lyase Activity |

| Glutamine transaminase K | Transamination | Yes |

| Kynurenine--oxoglutarate transaminase 1 | Tryptophan metabolism | Yes |

This table provides examples of enzymes with known C-S lyase activity.

Formation of Reactive Sulfur-Containing Metabolites and Downstream Products

The β-lyase-mediated cleavage of this compound generates o-bromothiophenol, a reactive sulfur-containing metabolite. nih.gov This thiol can undergo several subsequent reactions. It can be S-methylated to form S-methyl-o-bromothiophenol, which may then be oxidized to the corresponding sulfoxide (B87167) and sulfone. nih.gov These thiomethylated metabolites represent a "thiomethyl shunt" pathway. nih.gov

| Precursor | Key Enzyme | Primary Metabolite | Downstream Products |

| This compound | Cysteine S-conjugate β-lyase | o-Bromothiophenol | S-methyl-o-bromothiophenol, Sulfoxides, Sulfones |

This table summarizes the formation of reactive sulfur metabolites from this compound.

Substrate Specificity and Regio-selectivity of β-Lyases towards Aromatic Cysteine Conjugates

Cysteine S-conjugate β-lyases (C-S lyases) are a group of pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the β-elimination reaction of cysteine S-conjugates. nih.gov This reaction cleaves the C-S bond, yielding a thiol, pyruvate, and ammonia. nih.gov These enzymes are primarily involved in normal amino acid metabolism but can act on xenobiotic cysteine S-conjugates as a non-physiological side reaction. researchgate.net

The substrate specificity of C-S lyases is broad and accommodates a variety of S-conjugates. creative-enzymes.com The efficiency of the cleavage reaction is highly dependent on the chemical nature of the substituent attached to the sulfur atom. A crucial factor is the presence of an electron-withdrawing group on the substituent, which facilitates the β-elimination by stabilizing the leaving group. researchgate.net Consequently, S-conjugates with aromatic and haloalkene substituents are often effective substrates for these enzymes.

For aromatic cysteine conjugates, the nature and position of substituents on the aromatic ring influence the rate of enzymatic cleavage. Studies have shown that C-S lyases can act on various aromatic conjugates, including those of 4-bromobenzene and 2,4-dinitrobenzene. creative-enzymes.com While specific kinetic parameters comparing the ortho-, meta-, and para-isomers of S-(Bromophenyl)cysteine are not extensively documented, the electronic properties conferred by the bromine atom are expected to make them all susceptible to β-lyase-mediated metabolism. The enzymatic reaction results in the formation of the corresponding bromothiophenol isomer.

| Substrate | Enzyme Source | Key Finding |

|---|---|---|

| S-(2,4-Dinitrophenyl)-L-cysteine | Rat Liver | Serves as a classic substrate, demonstrating the role of strong electron-withdrawing groups in promoting C-S bond cleavage. |

| S-(4-Bromophenyl)-L-cysteine | Rat Liver | Confirmed as a substrate for β-lyase activity, leading to the formation of p-bromothiophenol. creative-enzymes.com |

| S-(2-Benzothiazolyl)-L-cysteine | Rat Kidney | Acts as a substrate, though it may be processed less efficiently than some haloalkene conjugates. |

Isolation and Characterization of S-(Bromophenyl)cysteine Isomers from Biological Systems

The in vivo existence of S-(Bromophenyl)cysteine isomers is typically confirmed through the isolation and characterization of their corresponding N-acetylated metabolites, known as mercapturic acids. These are the final products of the mercapturic acid pathway, a major detoxification route for electrophilic xenobiotics, and are readily excreted in urine.

Research involving the administration of bromobenzene to rats has led to the identification of various metabolites, including mercapturic acids. In one key study, synthetic ortho-, meta-, and para-bromophenyl mercapturic acids were administered to rats. nih.gov A significant portion of the administered dose (60-80%) was recovered unchanged in the urine, confirming their metabolic stability and presence in biological fluids following exposure. nih.gov

The characterization of these metabolites from biological matrices relies on sophisticated analytical techniques. A common methodology involves the extraction of the mercapturic acids from urine, followed by chemical derivatization to enhance their volatility and thermal stability. Alkaline permethylation is one such derivatization technique, which converts the mercapturic acids into thioanisole (B89551) derivatives. nih.govnih.gov These derivatives are then amenable to analysis by gas chromatography coupled with mass spectrometry (GC/MS). nih.govnih.gov Mass spectrometry provides definitive structural information based on the mass-to-charge ratio of the parent ion and its fragmentation pattern, allowing for the unambiguous identification of the specific isomers. nih.gov

| Analytical Step | Technique/Method | Purpose |

|---|---|---|

| Sample Collection | Urine collection from animal models | Obtain biological matrix containing metabolites. nih.gov |

| Derivatization | Alkaline Permethylation | Converts mercapturic acids to volatile thioanisole derivatives for GC analysis. nih.govnih.gov |

| Separation | Gas Chromatography (GC) | Separates the different methylated isomers based on their physicochemical properties. nih.govnih.gov |

| Identification | Mass Spectrometry (MS) | Provides structural confirmation based on mass and fragmentation patterns. nih.govnih.govnih.gov |

Further Metabolic Fates of this compound and its Metabolites

Following the initial formation of this compound, or its cleavage by β-lyase to o-bromothiophenol, several subsequent metabolic pathways can occur. These pathways further modify the chemical structure of the metabolites, generally to increase their water solubility and facilitate their excretion from the body.

The thiol group of o-bromothiophenol, generated from the C-S lyase-mediated cleavage of this compound, is a substrate for S-methylation. This reaction is catalyzed by methyltransferases, which transfer a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM). This metabolic step, sometimes referred to as the "thiomethyl shunt," results in the formation of a methylthioether (thioanisole) derivative. researchgate.net For example, studies on bromobenzene metabolism have identified S-methylated bromothiocatechols as urinary metabolites, demonstrating that aromatic thiols generated in vivo are subject to this metabolic pathway.

The sulfur atom in this compound is susceptible to oxidation. This biotransformation can lead to the formation of corresponding sulfoxide and, upon further oxidation, sulfone derivatives. nih.gov These reactions are typically catalyzed by cytochrome P450 monooxygenases or flavin-containing monooxygenases. S-oxidation increases the polarity of the molecule. Interestingly, the resulting sulfoxide metabolite, this compound sulfoxide, can also be a substrate for C-S lyases. Research on the para-isomer, S-(p-bromophenyl)-L-cysteine sulfoxide, has shown that it can be enzymatically converted back to S-(p-bromophenyl)-L-cysteine and p-bromothiophenol, indicating a potential for metabolic cycling. nih.gov

The reactive thiol metabolite, o-bromothiophenol, can undergo further phase II conjugation reactions. A primary pathway is glucuronidation, where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the thiol group, forming a thioglucuronide. researchgate.net This conjugation dramatically increases the water solubility of the metabolite, preparing it for efficient renal or biliary excretion. The formation of thiophenol glucuronides is a recognized metabolic route for aromatic thiols. schem.jp Additionally, the thiol could potentially react with endogenous molecules like cysteine or glutathione to form mixed disulfides, another mechanism to modify its biological activity and transport.

Molecular and Cellular Mechanistic Studies

Impact on Cellular Redox Homeostasis

Cellular redox homeostasis is a delicate balance between oxidizing and reducing agents, crucial for normal cell function. Cysteine plays a central role in this balance, primarily through its incorporation into glutathione (B108866) and its presence in the active sites of antioxidant enzymes. Research into S-(o-Bromophenyl)cysteine would need to investigate its interaction with these systems.

Involvement in Glutathione and Thioredoxin Systems

The glutathione (GSH) and thioredoxin (Trx) systems are the two major antioxidant systems in the cell, responsible for maintaining a reducing intracellular environment. Both systems rely on the thiol group of cysteine residues to neutralize reactive oxygen species (ROS). Future studies on this compound would need to determine if it can be utilized for glutathione synthesis or if it interacts with thioredoxin reductases and peroxiredoxins.

Perturbations in Oxidative Stress Pathways

Oxidative stress occurs when the production of ROS overwhelms the cell's antioxidant capacity, leading to damage to lipids, proteins, and DNA. An important area of investigation would be to determine if this compound can induce or mitigate oxidative stress. This would involve examining markers of oxidative damage and the activation of stress-responsive signaling pathways, such as the Nrf2-Keap1 pathway, in the presence of this compound.

Effects on Specific Cellular Pathways and Processes (excluding clinical outcomes)

Beyond its potential role in redox homeostasis, this compound could influence various other cellular pathways due to its structural similarity to cysteine.

Modulation of Amino Acid Transport and Utilization

Cysteine is taken up by cells via specific amino acid transporters. Research is required to ascertain whether this compound competes with cysteine or other amino acids for transport, potentially leading to imbalances in intracellular amino acid pools. Furthermore, its metabolic fate within the cell remains to be elucidated.

Investigations into Protein Folding and Stability

Cysteine residues are crucial for the structural integrity of many proteins through the formation of disulfide bonds. The incorporation or interaction of this compound with proteins could potentially interfere with proper protein folding and stability, possibly leading to the activation of the unfolded protein response (UPR) in the endoplasmic reticulum.

Interactive Data Table: Potential Areas of Investigation for this compound

| Cellular Process | Key Molecules/Pathways for Investigation | Potential Effects of this compound |

| Glutathione System | Glutathione (GSH), Glutathione Reductase (GR), Glutathione Peroxidases (GPx) | Interference with GSH synthesis or regeneration |

| Thioredoxin System | Thioredoxin (Trx), Thioredoxin Reductase (TrxR), Peroxiredoxins (Prx) | Inhibition or modulation of TrxR activity |

| Oxidative Stress | Nrf2-Keap1 pathway, markers of lipid peroxidation and protein carbonylation | Induction or suppression of antioxidant response pathways |

| Amino Acid Transport | Cysteine and other neutral amino acid transporters | Competitive inhibition of cysteine uptake |

| Energy Metabolism | Mitochondrial electron transport chain complexes, cellular ATP levels | Disruption of mitochondrial function and energy production |

| Protein Folding | Disulfide bond formation, Unfolded Protein Response (UPR) markers (e.g., BiP, CHOP) | Impairment of proper protein folding and induction of ER stress |

Preclinical In Vitro and In Vivo Mechanistic Studies (non-clinical human trial focus)

The molecular and cellular mechanisms of this compound have been investigated in non-clinical studies to understand its biological activities and metabolic fate. These studies primarily focus on its role as a metabolite of bromobenzene (B47551) and draw parallels from the broader class of S-aryl cysteine conjugates.

Mechanistic Studies in Isolated Cell Lines

While direct in vitro studies focusing exclusively on this compound are limited, the mechanistic understanding of its effects can be extrapolated from research on closely related S-aryl cysteine conjugates, particularly in the context of nephrotoxicity. A key enzymatic pathway implicated in the bioactivation of such compounds is mediated by cysteine S-conjugate β-lyase (C-S lyase).

The prevailing hypothesis suggests that S-aryl cysteine conjugates are taken up by renal proximal tubule cells. nih.gov Inside the cell, C-S lyase, a pyridoxal (B1214274) 5'-phosphate-dependent enzyme, catalyzes a β-elimination reaction. nih.gov This reaction cleaves the C-S bond, producing ammonia, pyruvate (B1213749), and a reactive thiol. nih.gov In the case of this compound, this would result in the formation of o-bromothiophenol. This reactive thiol is considered the ultimate toxicant, capable of binding to cellular macromolecules, including proteins and DNA, leading to cellular dysfunction and injury. nih.gov

Studies on analogous halogenated cysteine S-conjugates in cell lines such as LLC-PK1, a porcine kidney proximal tubule cell line, have demonstrated the crucial role of C-S lyase in mediating toxicity. For instance, increasing the activity of this enzyme in LLC-PK1 cells rendered them significantly more susceptible to the toxic effects of cisplatin, a compound known to form cysteine S-conjugates. nih.gov This supports the concept that the rate of bioactivation by C-S lyase is a critical determinant of the compound's toxicity. nih.gov The general mechanism of toxicity for many haloalkene-derived cysteine S-conjugates in vitro involves covalent binding of the reactive intermediates to cellular macromolecules and the induction of oxidative stress. nih.govnih.gov

The table below summarizes the key molecular events in the proposed bioactivation of this compound in isolated cell lines, based on studies of related compounds.

| Step | Event | Key Enzyme/Process | Resultant Species | Cellular Consequence |

| 1 | Cellular Uptake | Transporter-mediated uptake | This compound | Accumulation in renal cells |

| 2 | Bioactivation | Cysteine S-conjugate β-lyase | o-Bromothiophenol (reactive thiol), Pyruvate, Ammonia | Formation of a highly reactive metabolite |

| 3 | Covalent Binding | Nucleophilic attack by the thiol | Protein and DNA adducts | Enzyme inactivation, loss of cellular function, potential for mutagenicity |

| 4 | Oxidative Stress | Depletion of glutathione, generation of reactive oxygen species | Oxidized cellular components | Lipid peroxidation, membrane damage, apoptosis |

Animal Models for Investigating Metabolic Fate and Mechanistic Pathways

Animal models, particularly rats, have been instrumental in elucidating the metabolic fate of bromobenzene and the formation of its cysteine S-conjugates. Following administration of bromobenzene to rats, it undergoes extensive metabolism, primarily in the liver. nih.gov

The initial step involves oxidation of bromobenzene by cytochrome P450 enzymes to form reactive intermediates, such as bromobenzene-2,3-oxide (B1229446) and bromobenzene-3,4-oxide. nih.gov These electrophilic epoxides can then be detoxified through several pathways. One major pathway is conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This reaction is a critical step in the formation of mercapturic acids. nih.gov

The resulting glutathione S-conjugate is then sequentially metabolized by γ-glutamyltranspeptidase and dipeptidases to yield the corresponding cysteine S-conjugate, including this compound. This cysteine conjugate can then be N-acetylated by N-acetyltransferase to form the final mercapturic acid, S-(o-Bromophenyl)-N-acetylcysteine, which is then excreted in the urine. nih.gov The formation of these mercapturic acids is a hallmark of exposure to bromobenzene and similar aromatic compounds. nih.gov

Studies in rats have shown that the regiochemistry of the initial epoxidation influences the type of bromophenylmercapturic acid formed. For example, the formation of S-(p-bromophenyl)mercapturic acid is a major metabolite derived from the 3,4-oxide intermediate. The formation of the ortho-isomer, this compound, would proceed from the 2,3-oxide intermediate.

The table below outlines the metabolic pathway of bromobenzene leading to the formation of this compound in animal models.

| Step | Metabolic Transformation | Primary Organ | Key Enzymes | Intermediate/Product |

| 1 | Oxidation | Liver | Cytochrome P450 | Bromobenzene-2,3-oxide |

| 2 | Glutathione Conjugation | Liver | Glutathione S-transferases (GSTs) | S-(o-Bromophenyl)glutathione |

| 3 | Cleavage of Glutamate | Kidney/Liver | γ-Glutamyltranspeptidase | S-(o-Bromophenyl)cysteinylglycine |

| 4 | Cleavage of Glycine (B1666218) | Kidney/Liver | Dipeptidases | This compound |

| 5 | N-Acetylation | Kidney/Liver | N-Acetyltransferase | S-(o-Bromophenyl)-N-acetylcysteine (Mercapturic Acid) |

These in vivo studies confirm that this compound is a key intermediate in the mercapturic acid pathway for the detoxification of bromobenzene. The balance between the formation of these reactive epoxide intermediates and their detoxification via the glutathione conjugation pathway is a critical factor in determining the potential for bromobenzene-induced hepatotoxicity and nephrotoxicity. nih.gov

Computational and Theoretical Investigations

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanics (QM/MM) Studies

Quantum mechanical methods are fundamental to understanding the electronic structure and reactivity of molecules at an atomic level. For a molecule like S-(o-Bromophenyl)cysteine, these studies would provide deep insights into its chemical behavior.

Analysis of Reaction Mechanisms and Energetics

QM and QM/MM calculations are powerful tools for elucidating reaction mechanisms. For this compound, a key reaction of interest would be its formation via nucleophilic aromatic substitution (SNAr) between a cysteine thiol/thiolate and an ortho-dihalogenated benzene, or its metabolism and interactions with biological macromolecules.

QM/MM studies would be particularly useful for modeling enzymatic reactions involving this compound. In this hybrid approach, the reactive center (e.g., the cysteine derivative and key active site residues) is treated with a high level of QM theory, while the surrounding protein and solvent are modeled using more computationally efficient molecular mechanics (MM) force fields chemrxiv.orgmdpi.comnih.gov. This approach allows for the investigation of transition states, reaction intermediates, and the calculation of activation energies, providing a detailed picture of the reaction pathway within a biological environment. For instance, studies on other cysteine-containing compounds have successfully used QM/MM to understand inhibition mechanisms nih.gov.

Table 1: Hypothetical Reaction Energetics Data for a Reaction involving this compound

| Reaction Step | Method | Calculated Parameter | Hypothetical Value (kcal/mol) |

| Reactant Complex Formation | QM/MM | Binding Energy | -5.2 |

| Transition State 1 (TS1) | QM/MM | Activation Energy (ΔG‡) | +18.5 |

| Intermediate Formation | QM/MM | Reaction Energy (ΔG) | -12.0 |

| Transition State 2 (TS2) | QM/MM | Activation Energy (ΔG‡) | +15.3 |

| Product Formation | QM/MM | Overall Reaction Energy (ΔG) | -25.8 |

This table is illustrative and does not represent published data for this compound.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with biological targets. Conformational analysis using QM methods can identify low-energy structures of the isolated molecule. However, to understand its behavior in a physiological environment, molecular dynamics (MD) simulations are indispensable nih.gov.

MD simulations use classical mechanics to simulate the movement of atoms in the molecule over time, providing insights into its dynamic behavior, conformational landscape, and interactions with solvent molecules. For this compound, MD simulations could reveal how the bulky ortho-bromophenyl group influences the conformational freedom of the cysteine backbone and side chain. Such simulations are routinely used to study the dynamics of small molecules and their complexes with proteins, helping to understand binding mechanisms and the role of conformational changes in biological activity nih.gov.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying the electronic properties of molecules.

Electronic Properties and Reactivity Predictions (e.g., HOMO/LUMO, electrophilicity)

DFT calculations can be used to determine key electronic properties of this compound that govern its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity irjweb.com.

Table 2: Predicted Electronic Properties of this compound (Hypothetical DFT Data)

| Property | Abbreviation | Method | Hypothetical Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | DFT/B3LYP | -6.5 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | DFT/B3LYP | -1.2 eV |

| HOMO-LUMO Gap | ΔE | DFT/B3LYP | 5.3 eV |

| Electronegativity | χ | DFT/B3LYP | 3.85 |

| Chemical Hardness | η | DFT/B3LYP | 2.65 |

| Electrophilicity Index | ω | DFT/B3LYP | 2.79 |

This table is illustrative and based on typical values for similar organic molecules; it does not represent published data for this compound.

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target protein. This method is crucial in drug discovery and for understanding the interactions of small molecules with biological macromolecules.

Prediction of Binding Modes and Affinities with Target Enzymes

For this compound, molecular docking simulations would be employed to predict its binding mode within the active site of a target enzyme. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket and scores them based on a scoring function that estimates the binding affinity.

The results of a docking study would provide a plausible 3D model of the protein-ligand complex, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the bromine atom. This information is invaluable for understanding the structural basis of the ligand's activity and for designing more potent and selective inhibitors. Molecular docking has been successfully applied to study the binding of various cysteine-based and bromophenyl-containing inhibitors to their respective target enzymes mdpi.comnih.govmdpi.com.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Target Enzyme

| Parameter | Description | Hypothetical Value |

| Binding Affinity | Estimated free energy of binding | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the binding site forming key interactions | Tyr123, Phe256, Arg89, Cys45 |

| Hydrogen Bonds | Number of hydrogen bonds formed with the protein | 3 |

| Hydrophobic Interactions | Key residues involved in hydrophobic contacts | Val78, Leu99, Ile152 |

| Halogen Bond | Presence of a favorable interaction involving the bromine atom | Yes, with the backbone carbonyl of Gly121 |

This table is for illustrative purposes and does not represent published data.

Structure-Activity Relationship (SAR) Derivation from Computational Models

While specific three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on this compound are not extensively documented in publicly available literature, the methodologies for deriving such relationships are well-established and can be applied to this compound. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful computational tools for elucidating the correlation between the structural features of molecules and their biological activities.

For a series of S-aryl-cysteine analogs, a 3D-QSAR study would typically involve the following steps:

Molecular Modeling: Building 3D structures of this compound and its analogs.

Conformational Analysis: Determining the low-energy conformations of each molecule.

Alignment: Superimposing the molecules based on a common scaffold.

Calculation of Molecular Fields: For CoMFA, steric and electrostatic fields are calculated. CoMSIA extends this to include hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

Partial Least Squares (PLS) Analysis: Correlating the variations in these fields with changes in biological activity to generate a predictive model.

From such models, contour maps are generated that visualize the regions where modifications to the molecule would likely enhance or diminish its activity. For instance, a CoMFA model might indicate that a bulky substituent at a particular position on the phenyl ring could increase activity, while an electron-withdrawing group at another position might be detrimental. These insights are invaluable for the rational design of more potent and selective analogs.

Studies on similar S-substituted cysteine derivatives have demonstrated the utility of these approaches. For example, 3D-QSAR studies on S-trityl-L-cysteine analogues as inhibitors of mitotic kinesin Eg5 have successfully identified key steric and electrostatic features that govern their inhibitory activity. Such studies provide a framework for how the SAR of this compound could be computationally derived.

Predictive Modeling for Cysteine Reactivity and Modifications

The reactivity of the cysteine thiol group in this compound is a critical determinant of its biological and chemical interactions. Computational models have emerged as essential tools for predicting the susceptibility of cysteine residues to various post-translational modifications. These predictive models often employ machine learning and deep learning algorithms, trained on large datasets of experimentally verified modification sites.

Several types of cysteine modifications can be predicted using these computational tools, including:

S-nitrosylation: The covalent attachment of a nitric oxide group.

S-palmitoylation: The attachment of a palmitic acid molecule.

S-sulfenylation: The oxidation of the thiol to a sulfenic acid.

S-sulfhydration: The conversion of the thiol to a persulfide group.

S-sulfinylation: Further oxidation to a sulfinic acid.

A variety of predictive models have been developed, each with its own set of features and algorithms. These models typically use protein sequence information surrounding the cysteine residue as input, encoding it using various feature extraction methods.

| Model Name | Predicted Modifications | Methodology | Key Features Used |

| pCysMod | S-nitrosylation, S-palmitoylation, S-sulfenylation, S-sulfhydration, S-sulfinylation | Deep Learning | Binary Encoding, Amino Acid Composition, Position-Specific Scoring Matrix, Composition of k-spaced Amino Acid Pairs nih.gov |

| GPS-Palm | S-palmitoylation | Deep Learning (Convolutional Neural Networks) | Sequence-based features, data quality discrimination |

| iSulf-Cys | S-sulfenylation | Support Vector Machine (SVM) | Physicochemical properties of amino acids nih.govplos.org |

| DeepSSPred | S-sulfenylation | Deep Learning (2D-Convolutional Neural Network) | nSegmented hybrid features |

| GPS-SNO | S-nitrosylation | Modified GPS Algorithm | Sequence motifs, position-specific amino acid propensities plos.org |

These predictive models have demonstrated high accuracy in identifying potential modification sites. For example, the pCysMod tool achieves impressive performance across multiple modification types, as indicated by the area under the receiver operating characteristic curve (AUC) values from cross-validation tests. nih.gov

| Cysteine Modification | Best Cross-Validation AUC |

|---|---|

| S-nitrosylation | 0.793 |

| S-palmitoylation | 0.807 |

| S-sulfenylation | 0.796 |

| S-sulfhydration | 0.793 |

| S-sulfinylation | 0.876 |

The development of these predictive tools is crucial for generating hypotheses about the potential functional roles of this compound within biological systems. By identifying which modifications are likely to occur on its cysteine residue, researchers can design experiments to investigate the impact of these modifications on the compound's activity and mechanism of action.

Advanced Analytical Methodologies in Chemical Biology Research

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods are indispensable for probing the molecular structure and behavior of S-(o-Bromophenyl)cysteine at an atomic and molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of the chemical structure of this compound and its conjugates. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

For the parent compound, S-phenyl-L-cysteine, the proton NMR spectrum in D₂O shows characteristic signals for the cysteine backbone protons (a triplet for the α-CH and a doublet of doublets for the β-CH₂) and multiplets for the aromatic protons of the phenyl ring. acs.org For this compound, the introduction of a bromine atom at the ortho position of the phenyl ring would induce significant changes in the chemical shifts of the aromatic protons due to its electron-withdrawing and anisotropic effects. The aromatic region of the ¹H NMR spectrum would be more complex and would allow for the confirmation of the ortho-substitution pattern.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to assign all proton and carbon signals unequivocally. In the context of protein structure, ¹⁵N-HSQC experiments on proteins labeled with ¹⁵N-S-(o-Bromophenyl)cysteine could reveal insights into the local environment of the modified residue and any conformational changes induced in the protein.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and are subject to experimental verification.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| α-CH | 3.5 - 3.7 | t |

| β-CH₂ | 3.2 - 3.4 | dd |

| Aromatic-H | 7.2 - 7.8 | m |

Mass spectrometry is a cornerstone for identifying this compound, its metabolites, and its covalent adducts with proteins. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS are particularly valuable.

In LC-MS/MS analysis, the parent ion corresponding to the protonated molecule [M+H]⁺ of this compound would be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern. Key fragments would likely arise from the cleavage of the C-S bond, the loss of the carboxyl group, and fragmentation of the bromophenyl ring. This fragmentation signature would be crucial for the unambiguous identification of the compound in complex biological matrices.

When this compound forms adducts with proteins, a "bottom-up" proteomics approach is typically employed. The adducted protein is digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer can identify peptides that have been modified by the addition of the this compound moiety, and the MS/MS data can pinpoint the exact site of modification on the peptide sequence.

Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique for studying species with unpaired electrons. While this compound itself is not paramagnetic, EPR can be used to investigate its role in redox processes. For instance, if the compound is involved in reactions that generate free radicals, EPR spin trapping techniques could be used to detect and identify these transient species. Furthermore, changes in the redox state of native paramagnetic centers in proteins (e.g., metal cofactors or stable amino acid radicals) upon binding or reaction with this compound could be monitored by EPR.

Circular Dichroism (CD) spectroscopy is a valuable tool for examining the secondary and tertiary structure of proteins and can be used to assess conformational changes upon the incorporation or binding of this compound. The introduction of this non-native amino acid could potentially perturb the protein's secondary structure elements, such as α-helices and β-sheets, which would be reflected in changes in the far-UV CD spectrum (190-250 nm).

Table 2: Expected Characteristic FTIR Absorption Bands for this compound (Note: These are expected ranges and are subject to experimental verification.)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₃⁺) | N-H Stretch | 3000 - 3300 (broad) |

| Carboxylate (COO⁻) | C=O Stretch | 1550 - 1610 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-S Bond | C-S Stretch | 600 - 800 |

| C-Br Bond | C-Br Stretch | 500 - 650 |

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification of this compound and for its quantitative analysis in biological samples. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for the separation of amino acids and their derivatives.

For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would likely be developed. A C18 column would be a suitable stationary phase, and the mobile phase would typically consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the polar mobile phase. The presence of the bromophenyl group makes this compound significantly more hydrophobic than native cysteine, leading to a longer retention time on a C18 column. Gradient elution, where the proportion of the organic modifier is increased over time, would likely be necessary for the efficient separation of this compound from more polar compounds in a complex mixture. Detection would typically be achieved using a UV detector, as the aromatic ring provides a strong chromophore.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of S-aryl-cysteine derivatives. It is extensively utilized during synthesis and purification processes to monitor reaction progress and assess the purity of the final product. In the synthesis of compounds like N-CBZ S-phenyl-L-cysteine methyl ester, which shares the core structure of this compound, HPLC is the primary method for analysis. google.comgoogle.com

Research findings from synthetic procedures for S-aryl-cysteines demonstrate the utility of HPLC in quantifying the yield of the desired product and identifying byproducts. For instance, in the synthesis of N-CBZ S-phenyl-L-cysteine methyl ester from N,N'-bis-benzyloxycarbonyl cystine dimethyl ester and bromobenzene (B47551), HPLC analysis is used to confirm reaction completion and determine the percentage of the final product. google.com In one documented synthesis, HPLC analysis showed the final product comprised 88.8% of the mixture, with minor byproducts such as benzyl (B1604629) alcohol, methyl carbamate, diphenyl sulfide, and diphenyl disulfide also being resolved and quantified. google.com Similarly, when N-CBZ-cysteine methyl ester is reacted with bromobenzene, HPLC can distinguish between the desired S-phenyl product and the S-benzyl byproduct. google.comgoogle.com

The chromatographic conditions for such analyses are typically based on reversed-phase columns, where the separation is driven by the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. The specific conditions, including the column type, mobile phase composition, and detector wavelength, are optimized to achieve baseline separation of the target compound from starting materials, reagents, and potential side products.

Below is an interactive data table summarizing typical HPLC analysis results for a related S-aryl-cysteine synthesis.

| Compound | HPLC Purity / Yield (%) | Reference |

| N-CBZ S-phenyl-L-cysteine methyl ester | 88.8 | google.com |

| N-CBZ S-phenyl-L-cysteine | 98.5 | google.com |

| N-CBZ S-phenyl-L-cysteine methyl ester | 94.3 | google.com |

| N-CBZ S-phenyl-L-cysteine methyl ester | 81.7 | google.com |

| N-CBZ S-phenyl-L-cysteine methyl ester | 25.9 | google.comgoogle.com |

This table is populated with data from the synthesis of a closely related, non-brominated S-aryl-cysteine derivative, illustrating the application of HPLC in purity assessment.

Ion-Exchange Chromatography for Isomer Separation

Ion-exchange chromatography (IEC) is a powerful technique for the separation of ionizable molecules, such as amino acids and their derivatives, based on their net charge. This method is particularly suited for the separation of stereoisomers (enantiomers and diastereomers) of amino acid derivatives, which may have different biological activities.

While the existing literature does not provide specific examples of ion-exchange chromatography for the isomer separation of this compound, the principles of the technique are broadly applicable. The separation of isomers of S-aryl cysteine S,S-dioxides has been mentioned in the context of their biological activity, and while the specific chromatographic method was not detailed as IEC, it highlights the importance of isomer separation for this class of compounds. nih.gov

In a typical IEC setup for amino acid isomer separation, a chiral stationary phase or a chiral selector in the mobile phase would be used. The separation mechanism relies on the differential interactions between the isomers and the chiral environment provided by the chromatographic system. Factors such as the pH and ionic strength of the mobile phase are carefully controlled to modulate the charge of the analytes and their interaction with the stationary phase, thereby achieving separation. For a compound like this compound, which possesses a chiral center at the alpha-carbon, IEC could theoretically be employed to separate its D- and L-enantiomers.

Electrochemical Methods for Cysteine Conjugate Detection and Characterization

Electrochemical methods offer a sensitive approach for the detection of thiol-containing compounds like cysteine and its conjugates. While direct electrochemical detection of this compound is not prominently described, an indirect approach involving desulfurization has been applied to related S-aryl compounds. science.govscience.gov

This methodology involves the chemical conversion of the sulfur-containing analyte to a more electrochemically active species. For instance, phenothiazines have been determined by HPLC with electrochemical detection following a desulfurization reaction using a Raney nickel catalyst to convert them to diphenylamine, which is highly sensitive to electrochemical detection. science.gov A similar principle could be applied to this compound. The cleavage of the carbon-sulfur bond would yield a bromophenyl derivative that could be detected electrochemically.

The structural confirmation of the desulfurized product is typically carried out by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS). science.gov This hyphenated technique provides both the retention time from the chromatography and the mass-to-charge ratio from the mass spectrometer, allowing for confident identification of the analyte. Although not yet documented for this compound, this approach represents a viable strategy for its sensitive detection and characterization in various matrices.

Chemoproteomic Profiling for Identification of Cysteine-Reactive Targets

Chemoproteomics is a powerful strategy used to identify the protein targets of small molecules within a complex proteome. This is often achieved by using a chemical probe that mimics the small molecule of interest and contains a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and subsequent identification by mass spectrometry.

Cysteine residues in proteins are often targeted by reactive small molecules due to the nucleophilic nature of the thiol group. A compound like this compound is a stable conjugate and not inherently reactive in a way that would make it a tool for covalent chemoproteomic profiling. Instead, a reactive analogue, perhaps an electrophilic derivative of bromobenzene, would be used to identify cysteine residues that it can covalently modify. The resulting S-aryl-cysteine adduct within a protein would then be the subject of identification.

Currently, there are no specific studies in the scientific literature that utilize this compound itself as a probe for chemoproteomic profiling or that identify it as a modification resulting from a reactive probe. Therefore, the direct cysteine-reactive targets of this specific compound within the proteome remain uncharacterized by this methodology.

Radiochemical Tracing Methodologies for Metabolic Fate Studies

Radiochemical tracing is the gold standard for studying the absorption, distribution, metabolism, and excretion (ADME) of a compound in a biological system. This involves synthesizing a version of the molecule that contains a radioactive isotope, such as Carbon-14 (¹⁴C), Hydrogen-3 (³H), or a positron-emitting isotope like Fluorine-18 (¹⁸F).

While metabolic studies specifically on radiolabeled this compound are not available, research on analogous S-(halophenyl)cysteine compounds provides a clear blueprint for how such studies would be conducted. For example, a method for the preparation of no-carrier-added (n.c.a.) [¹⁸F]S-4-fluorophenylcysteine has been described. researchgate.net This synthesis involves the reaction of [¹⁸F]-4-fluorobenzenediazonium ions with cysteine. acs.org

Once synthesized, a radiolabeled compound like [¹⁸F]this compound or a ¹⁴C-labeled version could be administered to an animal model. The distribution of radioactivity in different tissues over time can be monitored using techniques like positron emission tomography (PET) for ¹⁸F-labeled compounds or by quantitative whole-body autoradiography and liquid scintillation counting of tissue homogenates for β-emitting isotopes like ¹⁴C or ³H. Analysis of plasma, urine, and feces by radio-HPLC or radio-TLC would allow for the separation and identification of the parent compound and its radiolabeled metabolites, thus elucidating the metabolic fate of this compound.

Applications in Biochemical and Molecular Research

Use as a Mechanistic Probe in Enzyme Studies

The unique structure of S-(o-Bromophenyl)cysteine allows it to serve as a substrate or probe for enzymes that recognize and process cysteine conjugates.

Cysteine S-conjugate β-lyases are a family of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the cleavage of the C-S bond in cysteine S-conjugates. This reaction yields pyruvate (B1213749), ammonia, and a thiol. These enzymes are of significant interest to toxicologists as they are involved in the bioactivation of halogenated alkenes and other xenobiotics.

This compound can be used as a specific substrate to measure the activity and determine the specificity of various β-lyase enzymes. Researchers can monitor the rate of pyruvate formation or the release of the o-bromothiophenol to quantify enzyme kinetics. By comparing the reaction rates of this compound with other S-aryl-cysteine derivatives (e.g., chloro-, fluoro-, or para-substituted analogs), investigators can elucidate the structural requirements of the enzyme's active site. For instance, a study on a related compound, S-(p-bromophenyl)-L-cysteine sulphoxide, demonstrated its conversion to p-bromothiophenol and S-(p-bromophenyl)-L-cysteine by purified cysteine conjugate β-lyases, indicating the enzyme's capacity to process such halogenated substrates. Such comparative studies help to map the steric and electronic preferences of the enzyme, revealing how the position of the halogen on the phenyl ring influences substrate binding and catalysis.

Beyond β-lyases, this compound can be employed to probe the mechanisms of other enzymes that interact with cysteine or its derivatives. These may include transaminases or other lyases that exhibit promiscuous activity towards cysteine S-conjugates. By introducing this compound into an enzymatic assay, researchers can determine if it acts as a substrate, an inhibitor, or an inactivator. This information is crucial for understanding the enzyme's catalytic mechanism and its potential role in metabolizing aryl-containing xenobiotics.

Contribution to Structure-Activity Relationship (SAR) Studies of Aryl-Cysteine Derivatives

Structure-activity relationship (SAR) studies are fundamental to toxicology and medicinal chemistry. This compound is a valuable compound in SAR studies designed to understand how chemical structure correlates with biological activity, particularly cytotoxicity. The toxicity of many cysteine S-conjugates is linked to their processing by β-lyase into reactive thiols.

| Compound | Substituent Position | General Outcome of β-Lyase Metabolism | Relative Cytotoxicity Potential |

|---|---|---|---|

| This compound | ortho | Formation of o-bromothiophenol | Dependent on thiol reactivity |

| S-(p-Bromophenyl)cysteine | para | Formation of p-bromothiophenol | Dependent on thiol reactivity |

| S-(Pentachlorophenyl)-L-cysteine | multiple | Forms a stable thiol | Low |

| S-(1,2,2-Trichlorovinyl)-L-cysteine | N/A (vinyl) | Forms a reactive acylating intermediate | High |

Development of Bioanalytical Standards and Assays

In the field of bioanalysis, which involves the quantitative measurement of xenobiotics and their metabolites in biological fluids, well-characterized standards are essential. This compound serves as a critical reference standard for the development and validation of bioanalytical methods, such as those based on liquid chromatography-mass spectrometry (LC-MS).

When studying the metabolism of bromobenzene (B47551) or related industrial chemicals, researchers need to identify and quantify the metabolites formed in vivo or in vitro. One of the expected metabolites is the corresponding S-cysteine conjugate. By synthesizing pure this compound, analysts have a reference material to confirm the identity of the metabolite detected in biological samples (e.g., urine or plasma) by comparing its retention time and mass spectral fragmentation pattern. It is also used to construct calibration curves for accurate quantification of the metabolite's concentration.

Role in Understanding Xenobiotic Biotransformation Mechanisms

The metabolism of many xenobiotics, or foreign compounds, proceeds through a multi-step process to render them more water-soluble for excretion. A key pathway is the mercapturic acid pathway, which begins with conjugation of the xenobiotic to glutathione (B108866), followed by enzymatic processing to the cysteine S-conjugate, and finally N-acetylation to form a mercapturic acid.

This compound is a key intermediate in this pathway for brominated aromatic compounds. Studying its formation and subsequent fate provides insight into the broader mechanisms of xenobiotic biotransformation. The compound can either be N-acetylated and excreted or it can be diverted to the β-lyase pathway, which can lead to bioactivation and toxicity. Therefore, using this compound in metabolic studies helps researchers understand the flux through these competing pathways and the factors (e.g., enzyme levels, species differences) that determine whether a xenobiotic is safely detoxified or converted into a reactive, toxic metabolite.

Design of Cysteine-Targeting Chemical Tools and Probes

The development of chemical probes that can covalently and selectively target cysteine residues in proteins is a major focus of chemical biology. These tools are used to study protein function, identify drug targets, and develop new therapeutics. Many of these probes function via nucleophilic aromatic substitution (SNAr), where a cysteine thiol attacks an electron-deficient aromatic ring, displacing a leaving group and forming a stable S-aryl bond.

This compound represents the final adduct formed from such a reaction. It can be used as a model compound to study the chemical properties (e.g., stability, reactivity) of the S-aryl linkage formed by new cysteine-targeting reagents. By analyzing the characteristics of this stable conjugate, researchers can refine the design of their chemical probes to achieve desired properties like irreversible binding, specific reactivity, and biological compatibility.

Future Directions in S O Bromophenyl Cysteine Research

Elucidation of Undiscovered Metabolic Enzymes and Pathways

The primary metabolic fate of many cysteine S-conjugates is bioactivation via pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases. nih.gov These enzymes catalyze a β-elimination reaction, cleaving the C-S bond to produce pyruvate (B1213749), ammonia, and a reactive thiol fragment. nih.gov For the related compound S-(p-bromophenyl)-L-cysteine, this C-S bond cleavage pathway has been shown to liberate thiol metabolites. nih.gov However, the full repertoire of enzymes capable of metabolizing S-(o-Bromophenyl)cysteine is likely more extensive.

Future research must focus on identifying novel or secondary enzymatic pathways that contribute to the metabolism of this compound. It is plausible that other classes of enzymes, potentially within the broad families of transferases or oxidoreductases, could play a role in its biotransformation, leading to different metabolic end-products. Investigating tissues and subcellular compartments with low β-lyase activity may reveal these alternative routes. Techniques such as activity-based protein profiling (ABPP) with customized chemical probes could be instrumental in identifying and isolating previously unknown enzymes that interact with this specific substrate.

| Enzyme Class | Known/Potential Role | Key Research Question for this compound |

|---|---|---|

| Cysteine S-conjugate β-lyases | Primary C-S bond cleavage of S-conjugates. nih.gov | What is the specific activity and kinetic profile of known β-lyases with the ortho-bromo isomer? |

| Cysteine Dioxygenases (CDOs) | Oxidize the sulfur moiety of cysteine. nih.govnih.gov | Can this compound serve as a substrate for CDOs, leading to sulfoxide (B87167) or sulfone metabolites? |

| Transaminases | Transfer of an amino group to a keto acid. wikipedia.org | Does this compound undergo transamination to form 3-(o-bromophenylthio)pyruvate? |

| N-acetyltransferases (NATs) | Acetylation of the amino group, leading to mercapturic acid formation. | What is the efficiency of N-acetylation of this compound as a detoxification pathway? |

Advanced Structural Biology of Enzyme-Conjugate Complexes

A detailed molecular understanding of how this compound interacts with its metabolic enzymes is fundamental to explaining its biological activity. While the general mechanism of β-lyases is understood, the precise orientation of the this compound substrate within the active site and the dynamics of the catalytic process are unknown. nih.gov

| Technique | Potential Application for this compound Research | Type of Insight Gained |

|---|---|---|

| X-ray Crystallography | Determine the static, high-resolution structure of a metabolizing enzyme (e.g., β-lyase) bound to this compound or an analog. nih.gov | Precise atomic coordinates of the active site, substrate binding mode, key amino acid interactions. |

| Time-Resolved Serial Crystallography | Capture structural intermediates during the enzymatic reaction with this compound. mdpi.com | Dynamic view of the catalytic mechanism, identification of transient states. |

| Cryo-Electron Microscopy (Cryo-EM) | Determine the structure of large enzyme complexes that may metabolize the compound or are affected by it. | Overall architecture, domain arrangements, and conformational changes upon ligand binding. |

| Nuclear Magnetic Resonance (NMR) | Study the solution-state dynamics of the enzyme-substrate interaction. | Information on protein flexibility and weaker, transient interactions in a more physiological state. |

Development of Novel Biosensors for Reactive Metabolites

The metabolism of this compound is predicted to generate reactive metabolites, such as o-bromothiophenol, analogous to the p-bromothiophenol formed from the para-isomer. nih.gov These transient and highly reactive species are difficult to detect and quantify using conventional analytical methods. Developing tools for their real-time monitoring within biological systems is a significant technological challenge and a crucial research direction.

Future work should focus on creating novel biosensors specifically designed to detect the reactive thiol species generated from this compound. One promising approach is the development of FRET (Förster Resonance Energy Transfer)-based sensors, where engineered nanoparticles or proteins change their fluorescent properties upon specific interaction with the target metabolite. mdpi.com Another avenue involves adapting enzyme-based potentiometric biosensors, which could utilize an immobilized enzyme that reacts specifically with the metabolite to produce an electrical signal. nih.gov Metal-phenolic networks (MPNs) also represent a versatile platform for designing new sensors due to their mild synthesis conditions and tunable properties. mdpi.com Such biosensors would enable researchers to study the kinetics of metabolite formation and trafficking at the subcellular level.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

To move beyond single-pathway analysis and understand the global cellular response to this compound, an integrated multi-omics approach is indispensable. nih.gov This strategy involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct a holistic view of the compound's impact on biological systems. mdpi.com

Future studies should expose relevant cell models or organisms to this compound and perform parallel analyses.

Proteomics: Quantitative proteomics can identify changes in the expression levels of metabolic enzymes, stress-response proteins, and other cellular machinery. nih.gov Specific techniques can also map post-translational modifications on cysteine residues, revealing how the compound or its metabolites might perturb cellular redox signaling. researchgate.netnih.govfrontiersin.org

Metabolomics: Untargeted metabolomics will provide a comprehensive profile of all downstream metabolites of this compound and identify broader perturbations in endogenous metabolic pathways, such as energy metabolism or amino acid pools. nih.govnih.gov

Transcriptomics: Analyzing changes in mRNA levels can reveal the upstream regulatory networks that are activated in response to exposure, providing clues about cellular sensing and defense mechanisms.

By integrating these datasets, researchers can build comprehensive network models that connect the initial metabolic event to the ultimate cellular phenotype, offering profound mechanistic insights. mdpi.comfrontiersin.org

| Omics Platform | Primary Data Generated | Key Mechanistic Questions Addressed |

|---|---|---|

| Transcriptomics (RNA-Seq) | Changes in gene expression (mRNA levels). | Which signaling and metabolic pathways are transcriptionally up- or down-regulated in response to exposure? |

| Proteomics (Mass Spectrometry) | Changes in protein abundance and post-translational modifications (e.g., oxidation). nih.gov | How does the cell alter its protein machinery? Are specific redox-sensitive cysteines modified? biorxiv.org |

| Metabolomics (LC-MS, GC-MS) | Comprehensive profile of endogenous and xenobiotic metabolites. nih.gov | What are the ultimate metabolic products of this compound? How are central metabolic networks affected? |

| Integrative Analysis | Correlation networks and pathway models. mdpi.com | How do changes at the gene, protein, and metabolite levels correlate to explain the overall biological effect? |

Exploration of Stereochemical Influences on Biological Activity and Metabolism

Chirality is a fundamental aspect of biochemistry, and the stereoisomers of a molecule can exhibit profoundly different biological and toxicological properties. This compound, like other amino acid derivatives, exists as two enantiomers: S-(o-Bromophenyl)-L-cysteine and S-(o-Bromophenyl)-D-cysteine. The vast majority of naturally occurring amino acids are in the L-configuration, and enzymes are typically stereospecific. However, the importance and distinct biological functions of D-amino acids are increasingly recognized. nih.govresearchgate.net

A critical area for future investigation is the separate synthesis and biological evaluation of the pure L- and D-enantiomers of this compound. It is highly likely that the two isomers will differ in their interaction with metabolic enzymes and transporters. For instance, cysteine S-conjugate β-lyases may show strong preference for the L-enantiomer, leading to different rates of metabolic activation. dntb.gov.ua Conversely, the D-enantiomer might be metabolized by different enzymes, such as D-amino acid oxidase, or be more resistant to metabolism, potentially leading to a distinct biological activity profile. dntb.gov.ua Comparing the effects of each pure enantiomer in cellular and metabolic assays will be essential for a complete understanding of the compound's structure-activity relationship.

Q & A

Q. Contradiction resolution strategies :

- Comparative genomics : Identify homologs of yxe gene clusters in target organisms to predict pathway prevalence .

- Enzyme kinetics : Compare and values for β-lyases vs. acetyltransferases under physiological conditions .

- Metabolite tracing : Use -labeled substrates and LC-MS to quantify pathway fluxes in vitro and in vivo .

Basic: What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

Advanced: How can researchers design experiments to distinguish between covalent adduct formation and redox-mediated modifications of this compound in proteins?

- Redox profiling : Compare thiol reactivity using Ellman’s assay (free -SH groups) vs. immunoblotting with anti-bromophenyl antibodies .

- Mass spectrometry : Perform intact protein analysis (MALDI-TOF) to detect mass shifts (+215 Da for bromophenyl adducts) .

- Kinetic trapping : Use iodoacetamide to alkylate free thiols before bromophenyl exposure, isolating redox-insensitive adducts .

Basic: What precautions are critical when handling this compound in laboratory settings?

- PPE : Flame-retardant lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile brominated reagents .

- Waste disposal : Neutralize spills with sodium bicarbonate and collect in halogenated waste containers .